5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is a chemical compound that belongs to the class of benzamides. It features a chloro and methoxy group on the benzene ring, along with a sulfamoyl functional group attached to a phenyl ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.
The compound can be synthesized through various chemical routes, often involving starting materials such as 5-chloro-2-methoxybenzoic acid and appropriate amines. Its synthesis has been documented in several research articles and chemical databases, indicating its relevance in scientific research and pharmaceutical applications .
5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is classified under:
The synthesis of 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide typically involves multiple steps:
The synthetic route may vary based on desired yield and purity levels, with some methods reporting yields around 75% for specific derivatives . The use of advanced purification techniques is crucial in industrial settings to optimize production.
The molecular formula for 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is . The structural representation includes:
Property | Value |
---|---|
Molecular Weight | 354.83 g/mol |
Melting Point | 202-204 °C |
InChI Key | CCAIVMQFXUEKEC-UHFFFAOYSA-N |
SMILES | COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O |
5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide can participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or create new derivatives for further study.
The mechanism of action for 5-chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide involves its interaction with specific biological targets, such as enzymes or receptors. This compound may inhibit certain pathways that lead to cell proliferation or inflammation, making it a candidate for therapeutic applications in oncology and anti-inflammatory treatments .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of synthesized compounds .
5-Chloro-2-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide has several applications in scientific research:
This compound's versatility makes it a valuable subject for ongoing research in both academic and industrial settings.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: